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Compound of Interest

Compound Name: N-ethylcyclohexanecarboxamide

Cat. No.: B139311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of structural analogs of

N-ethylcyclohexanecarboxamide, focusing on their potential as modulators of the Transient

Receptor Potential Melastatin 8 (TRPM8) channel and as anticancer agents. The information is

compiled from various studies to highlight key structure-activity relationships (SAR), supported

by experimental data and detailed methodologies.

I. Modulation of TRPM8 by
Cyclohexanecarboxamide Analogs
N-substituted cyclohexanecarboxamides are recognized for their ability to act as "cooling

agents," primarily through the activation of the TRPM8 channel, a non-selective cation channel

that is the primary sensor for cold temperatures in mammals. The most well-known compound

in a closely related series is N-ethyl-p-menthane-3-carboxamide, commercially known as "WS-

3". The p-menthane structure is a cyclohexane ring with isopropyl and methyl substituents. The

structure-activity relationship of these compounds provides valuable insights into the design of

TRPM8 modulators.
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The following table summarizes the reported activity of various N-substituted p-menthane-3-

carboxamide analogs, which serve as close structural surrogates for N-substituted

cyclohexanecarboxamides.
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Compound
Name

N-Substituent
Reported
Activity
(EC50/IC50)

Target Reference

Agonists

N-ethyl-p-

menthane-3-

carboxamide

(WS-3)

Ethyl

Not specified, but

a well-known

cooling agent

TRPM8 [1][2]

N-

ethoxycarbonylm

ethyl-p-

menthane-3-

carboxamide

(WS-5)

Ethoxycarbonylm

ethyl

Not specified, but

a known cooling

agent

TRPM8 [1]

N-(4-

methoxyphenyl)-

p-menthane-3-

carboxamide

(WS-12)

4-Methoxyphenyl

Not specified, but

a known cooling

agent

TRPM8 [1]

N-tert-butyl-p-

menthane-3-

carboxamide

(WS-14)

tert-Butyl

Not specified, but

a known cooling

agent

TRPM8 [1]

(1S,3R,6S)-6-

isopropyl-3-

methyl-2-

methylenecycloh

exanol analog

Allylic alcohol
EC50 = 11 ± 1

µM
TRPM8 [3]

Antagonists

(-)-Menthyl

benzoate analog
Benzoate

IC50 = 2 ± 1 µM

(against menthol)
TRPM8 [4]
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(-)-Menthyl 1 Menthyl

IC50 = 805 ± 200

nM (hTRPM8 vs

menthol)

TRPM8 [5]

N,N-dibenzyl-2-

(1H-indol-3-

yl)ethanamine

(Tryptamine

derivative)

Dibenzyl

IC50 = 367 ± 24

nM (against

menthol)

TRPM8 [6]

Note: Direct EC50/IC50 values for simple N-alkyl cyclohexanecarboxamides are not readily

available in the reviewed literature. The activity is often described qualitatively as a "cooling

effect". The data for antagonists are from more complex structures but highlight the potential for

the cyclohexane scaffold in TRPM8 modulation.

Signaling Pathway of TRPM8 Activation
The activation of the TRPM8 channel by an agonist like an N-substituted

cyclohexanecarboxamide leads to an influx of cations, primarily Ca2+ and Na+, into the cell.

This influx depolarizes the cell membrane, which in sensory neurons, generates an action

potential that is transmitted to the brain and perceived as a cooling sensation.

Cell Membrane

TRPM8 Channel
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Caption: TRPM8 channel activation by a cyclohexanecarboxamide agonist.

II. Anticancer Activity of Cyclohexanecarboxamide
Analogs
Various derivatives of cyclohexanecarboxamide and related cyclic structures have been

investigated for their cytotoxic effects against a range of cancer cell lines. The structural

modifications, particularly on the N-substituent, have a significant impact on their anticancer

potency.

Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 values) of several N-substituted

carboxamide derivatives with a cyclic core against different human cancer cell lines.
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Compound
Class

N-Substituent /
Chromophore

Cancer Cell
Line

IC50 (µM) Reference

Naphthoquinolin

es

N-

[(alkylamino)alkyl

]

P388 leukemia 0.005 - 0.020 [7]

Benzo[b][1]

[2]naphthyridinon

es

N-[2-

(dimethylamino)e

thyl]

P388 leukemia < 0.010 [8]

Benzo[b][1]

[2]naphthyridinon

es

N-[2-

(dimethylamino)e

thyl]

Lewis lung

carcinoma
< 0.010 [8]

2-Aryl-1,8-

naphthyridin-4-

ones

2-(naphthyl) A549 (lung) 2.3 [9]

2-Aryl-1,8-

naphthyridin-4-

ones

2-(naphthyl) Caki-2 (renal) 13.4 [9]

N-

arylsulfonylimida

zolidinones

Carbamate

analogs
HCT116 (colon)

Superior to

doxorubicin
[10]

N-

arylsulfonylimida

zolidinones

Carbamate

analogs
A549 (lung)

Superior to

doxorubicin
[10]

N-

arylsulfonylimida

zolidinones

Carbamate

analogs
NCI-H460 (lung)

Superior to

doxorubicin
[10]

Bicyclo[3.3.1]non

anes

4-

methoxyphenylc

arbamoyl

Ehrlich Ascites

Carcinoma
110.65 µg/mL [11]

N-(5-R-benzyl-

1,3-thiazol-2-yl)

carboxamides

Various benzyl

groups

Various human

tumor cell lines
Active at 10⁻⁵ M [12]
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Note: The presented data is from studies on various complex carboxamide derivatives. A

systematic study on simple N-alkyl or N-aryl cyclohexanecarboxamides is not available in the

reviewed literature. These results, however, indicate that the carboxamide moiety, when part of

a larger, often heterocyclic system, can exhibit potent anticancer activity.

Proposed Anticancer Mechanism of Action: Apoptosis
Induction
While the precise mechanisms for many of these compounds are still under investigation, a

common pathway for anticancer agents is the induction of apoptosis, or programmed cell

death. This can be triggered through various signaling cascades, often involving the activation

of caspases.

Cyclohexanecarboxamide
Analog

Cellular Target
(e.g., DNA, Kinase, etc.)

Interacts with

Signaling Cascade
Activation/Inhibition

Caspase Activation

Apoptosis
(Programmed Cell Death)
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Caption: A generalized pathway for apoptosis induction by an anticancer compound.

III. Experimental Protocols
A. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. These crystals are then solubilized, and the absorbance of the

resulting solution is measured spectrophotometrically. The intensity of the color is proportional

to the number of viable cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Replace the old medium with 100 µL of the medium containing the test compounds. Include

a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the

desired exposure time (e.g., 48 or 72 hours).

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the

MTT stock solution to each well.

Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator, protected

from light.

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization

solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be

determined by plotting cell viability against the logarithm of the compound concentration.

B. Calcium Imaging Assay for TRPM8 Activity
This assay measures the influx of extracellular calcium into cells upon activation of the TRPM8

channel by an agonist.

Principle: Cells expressing the TRPM8 channel are loaded with a calcium-sensitive fluorescent

dye (e.g., Fura-2 AM or Fluo-4 AM). Upon TRPM8 activation, the influx of Ca2+ increases the

intracellular calcium concentration, which in turn increases the fluorescence intensity of the

dye. This change in fluorescence is monitored in real-time.

Protocol:

Cell Culture: Culture cells stably or transiently expressing the TRPM8 channel (e.g., HEK293

or CHO cells) in a suitable culture medium.

Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to

grow to a confluent monolayer.

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2

µM Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological salt

solution (e.g., HBSS).

Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate

for 30-60 minutes at 37°C, protected from light.

Compound Addition and Fluorescence Measurement:

For agonist testing, add varying concentrations of the test compound and measure the

fluorescence intensity over time using a fluorescence plate reader or a fluorescence

microscope.

For antagonist testing, pre-incubate the cells with the antagonist for a defined period

before adding a known TRPM8 agonist (e.g., menthol or icilin) at its EC50 concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The change in fluorescence intensity is proportional to the change in

intracellular calcium concentration. For agonists, EC50 values can be calculated from the

dose-response curve. For antagonists, IC50 values can be determined by measuring the

inhibition of the agonist-induced response.

MTT Assay Calcium Imaging Assay
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Add Compound
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Measure Absorbance
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Load with Calcium Dye

Add Compound

Measure Fluorescence
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Caption: Workflow for MTT and Calcium Imaging assays.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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